2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide involves several steps. Typically, the synthetic route includes the reaction of 4-fluoroaniline with phthalic anhydride to form an intermediate, which is then cyclized to produce the isoindolin-1-imine structure. The final step involves the addition of hydrobromic acid to form the hydrobromide salt . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom or other parts of the molecule are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry and is used in the synthesis of other complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it is used in preclinical studies to understand its potential biological effects.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and research focus .
Comparison with Similar Compounds
2-(4-Fluorophenyl)isoindolin-1-imine hydrobromide can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)isoindolin-1-imine hydrobromide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromophenyl)isoindolin-1-imine hydrobromide: Contains a bromine atom instead of fluorine.
2-(4-Methylphenyl)isoindolin-1-imine hydrobromide: Features a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological interactions .
Properties
Molecular Formula |
C14H12BrFN2 |
---|---|
Molecular Weight |
307.16 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3H-isoindol-1-imine;hydrobromide |
InChI |
InChI=1S/C14H11FN2.BrH/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16;/h1-8,16H,9H2;1H |
InChI Key |
FGWCXIUFCVYCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)F.Br |
Origin of Product |
United States |
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